molecular formula C8H15NO4 B262529 [2-(Butylamino)-2-oxoethoxy]acetic acid

[2-(Butylamino)-2-oxoethoxy]acetic acid

Cat. No.: B262529
M. Wt: 189.21 g/mol
InChI Key: FHXUFSGUMDDKCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Butylamino)-2-oxoethoxy]acetic acid is a bifunctional compound characterized by a central ether-oxygen bridge connecting a butylamino-substituted carbonyl group to an acetic acid moiety. Its structure enables versatility as a linker in medicinal chemistry, particularly in the synthesis of bivalent ligands targeting receptor heterodimers (e.g., mu opioid and chemokine receptors) . The butylamino group contributes to lipophilicity, influencing membrane permeability and molecular interactions. This compound is synthesized via reactions involving diglycolic anhydride or substituted amino acids, with yields varying based on reaction conditions .

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

2-[2-(butylamino)-2-oxoethoxy]acetic acid

InChI

InChI=1S/C8H15NO4/c1-2-3-4-9-7(10)5-13-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)

InChI Key

FHXUFSGUMDDKCP-UHFFFAOYSA-N

SMILES

CCCCNC(=O)COCC(=O)O

Canonical SMILES

CCCCNC(=O)COCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Impact on Key Properties

Compound Substituent Molecular Weight Key Property/Application
[2-(Butylamino)-2-oxoethoxy]acetic acid Butylamino 232.25 g/mol Bivalent ligand synthesis
[2-(Methylamino)-2-oxoethoxy]acetic acid Methylamino 176.15 g/mol Monovalent control
[2-(4-Azidobutylamino)-2-oxoethoxy]acetic acid 4-Azidobutylamino 287.29 g/mol Bioconjugation probes
[2-(Diethylamino)-2-oxoethoxy]acetic acid Diethylamino 217.22 g/mol Enhanced metabolic stability
2.2 Variations in the Carboxylic Acid Moiety

Replacing the acetic acid group modifies acidity and binding affinity:

  • Propyl 2-[4-[2-(Diethylamino)-2-oxoethoxy]-3-methoxyphenyl]acetate: An ester derivative with improved bioavailability due to reduced ionization at physiological pH .
2.3 Linker Flexibility and Length
  • Diglycolic Anhydride-Derived Linkers: Compounds like this compound use a short, rigid linker, favoring precise spatial alignment in bivalent ligands .
  • Succinic Anhydride-Derived Linkers: Longer linkers (e.g., 4-oxobutanoic acid derivatives) introduce flexibility, accommodating larger receptor interfaces .

Table 2: Linker Comparison

Compound Linker Type Length/Flexibility Application
This compound Diglycolic-based Short, rigid Receptor heterodimer targeting
4-((2,6-Bis(4-methoxyphenyl)pyrimidin-4-yl)amino)-4-oxobutanoic acid Succinic-based Longer, flexible Enzyme inhibition
2.4 Functional Group Additions for Targeted Activity
  • Aromatic Substituents: Pyrimidine or thiazole rings (e.g., 2-(2-((5-(4-nitrophenyl)thiazol-2-yl)amino)-2-oxoethoxy)acetic acid) enhance binding to receptors like PPARγ, with nitro groups influencing electron-withdrawing effects .
  • Hydrogen-Bonding Motifs : Crystallographic data for 2-(2-ethoxy-2-oxoacetamido)benzoic acid reveal planar geometries stabilized by O–H⋯O bonds, suggesting utility in crystal engineering .

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